2,2-Dichloro-2-fluoroethanol

Overview

Description

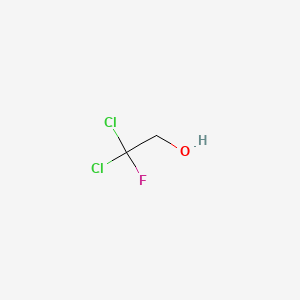

2,2-Dichloro-2-fluoroethanol is an organic compound with the molecular formula C2H3Cl2FO It is a halogenated alcohol, characterized by the presence of two chlorine atoms and one fluorine atom attached to the same carbon atom

Mechanism of Action

Target of Action

It is known that similar compounds often interact with enzymes involved in metabolic processes .

Mode of Action

It is suggested that it may interact with enzymes such as alcohol dehydrogenase, based on studies of similar compounds .

Biochemical Pathways

It is likely that it may influence pathways involving alcohol metabolism, given its structural similarity to other alcohols .

Pharmacokinetics

A study on a similar compound, 1,1-dichloro-1-fluoroethane, showed that it is metabolized to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in urine . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Based on its potential interaction with enzymes such as alcohol dehydrogenase, it may influence metabolic processes within cells .

Biochemical Analysis

Biochemical Properties

2,2-Dichloro-2-fluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and ADH involves the conversion of the compound to fluoroacetaldehyde, which is further metabolized to fluoroacetate . This interaction is crucial as fluoroacetate is a potent inhibitor of aconitase, an enzyme in the tricarboxylic acid (TCA) cycle .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s conversion to fluoroacetate leads to the inhibition of aconitase, disrupting the TCA cycle and affecting cellular energy production . This disruption can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluoroacetate, which inhibits aconitase in the TCA cycle . This inhibition prevents the conversion of citrate to isocitrate, leading to an accumulation of citrate and a decrease in downstream TCA cycle intermediates. The binding interaction between fluoroacetate and aconitase is a key aspect of the compound’s mechanism of action, resulting in enzyme inhibition and subsequent metabolic disruption.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy . Long-term exposure to the compound can result in persistent inhibition of aconitase, affecting cellular function and viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant metabolic disturbances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disturbances, while higher doses can lead to severe toxicity . Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects. High doses of this compound can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and even death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by ADH to fluoroacetaldehyde, which is further converted to fluoroacetate . Fluoroacetate then inhibits aconitase in the TCA cycle, leading to metabolic disruption. The compound’s interaction with ADH and aconitase is crucial for its metabolic effects. Additionally, this compound may affect other metabolic pathways by altering metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific tissues, affecting its localization and activity. The distribution of the compound within the body can impact its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on the TCA cycle. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-2-fluoroethanol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloro-2-fluoroethane with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows:

C2H3Cl2F+NaOH→C2H3Cl2FOH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized equipment to ensure the reaction occurs under optimal conditions. This includes maintaining specific temperatures and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-2-fluoroethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

Oxidation: Produces compounds like 2,2-dichloro-2-fluoroacetaldehyde or 2,2-dichloro-2-fluoroacetic acid.

Reduction: Yields simpler alcohols or hydrocarbons.

Substitution: Results in the formation of various substituted alcohols.

Scientific Research Applications

2,2-Dichloro-2-fluoroethanol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

2,2-Dichloroethanol: Similar in structure but lacks the fluorine atom.

2,2,2-Trifluoroethanol: Contains three fluorine atoms instead of chlorine.

2-Chloro-2-fluoroethanol: Contains only one chlorine atom and one fluorine atom.

Uniqueness: 2,2-Dichloro-2-fluoroethanol is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.

Biological Activity

2,2-Dichloro-2-fluoroethanol (DCFE) is a compound with significant biological activity, particularly in relation to its metabolic pathways and interactions with various biological systems. This article will explore the compound's mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Target Enzymes and Pathways

DCFE is primarily metabolized by alcohol dehydrogenase (ADH) into fluoroacetaldehyde, which can further convert into fluoroacetate. This metabolic pathway is crucial as fluoroacetate is known to inhibit aconitase in the tricarboxylic acid (TCA) cycle, disrupting cellular energy production .

Pharmacokinetics

The pharmacokinetics of DCFE suggest that it is conjugated with glucuronic acid after metabolism, facilitating its excretion in urine . Studies indicate that exposure to related compounds like 1,1-Dichloro-1-fluoroethane leads to a linear increase in DCFE levels in urine, underscoring its role as a significant metabolite .

Cellular Effects

DCFE influences various cellular processes by affecting gene expression and metabolism. Its conversion to fluoroacetate can lead to metabolic disturbances at different dosages. For instance, low doses may result in mild disturbances while higher doses can cause severe toxicity .

Molecular Interactions

The compound interacts with several biomolecules, including proteins and enzymes. The interaction with ADH not only catalyzes the oxidation of alcohols but also leads to the formation of potentially toxic metabolites such as fluoroacetaldehyde and fluoroacetate .

Case Studies

-

In Vivo Studies on Toxicity

Inhalation studies on rats exposed to high concentrations of DCFE showed no significant acute toxicity but revealed reproductive effects at elevated exposure levels. A NOEL (No Observed Effect Level) of 8,000 ppm was determined for reproductive parameters . -

Metabolic Studies

Research indicates that DCFE is a major metabolite when humans are exposed to HCFC-141b, demonstrating its relevance in environmental toxicology and human health assessments . -

Genotoxicity Assessments

In vitro studies have shown mixed results regarding genotoxicity; however, in vivo assays did not support these findings, indicating that observed genotoxic effects may not manifest under physiological conditions .

Table 1: Summary of Toxicological Effects of this compound

| Study Type | Observation | Concentration Levels |

|---|---|---|

| Acute Oral Toxicity | No lethality observed | LD50 > 5,000 mg/kg |

| Inhalation Study | NOEL for reproductive parameters | 8,000 ppm |

| Genotoxicity | Negative results in vivo | Various concentrations |

| Metabolism | Major urinary metabolite from HCFC-141b | Linear relationship observed |

Properties

IUPAC Name |

2,2-dichloro-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196804 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-98-9 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2-Dichloro-2-fluoroethanol produced in the human body?

A: this compound is a metabolite of the compound 1,1-Dichloro-1-fluoroethane (HCFC-141b). Research shows that when humans are exposed to HCFC-141b, their bodies metabolize it into this compound. This metabolic process primarily occurs via the cytochrome P-450 2E1 enzyme. [, ]

Q2: How is this compound eliminated from the body?

A: Following its formation, this compound undergoes conjugation with glucuronic acid. This conjugation process results in the formation of 2,2-Dichloro-2-fluoroethyl glucuronide, which is then primarily excreted in urine. This excretion pattern has been observed to be both time-dependent and exposure concentration-dependent. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.